methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate

Lipophilicity Permeability Drug Design

Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6) is a trisubstituted indazole scaffold featuring a 4-amino group, a 7-methoxy substituent, and a methyl ester at the 3-position. The compound is supplied as a research intermediate with a catalog purity specification of ≥95% (HPLC) and a molecular formula of C₁₀H₁₁N₃O₃ (MW 221.21).

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 1448125-93-6
Cat. No. B1430113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-7-methoxy-1H-indazole-3-carboxylate
CAS1448125-93-6
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=C(NN=C12)C(=O)OC)N
InChIInChI=1S/C10H11N3O3/c1-15-6-4-3-5(11)7-8(6)12-13-9(7)10(14)16-2/h3-4H,11H2,1-2H3,(H,12,13)
InChIKeyYFVOEWQPFMADPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6) Procurement-Grade Structural Overview


Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6) is a trisubstituted indazole scaffold featuring a 4-amino group, a 7-methoxy substituent, and a methyl ester at the 3-position [1]. The compound is supplied as a research intermediate with a catalog purity specification of ≥95% (HPLC) and a molecular formula of C₁₀H₁₁N₃O₃ (MW 221.21) . It belongs to the broader class of aminoindazole carboxylates, which are versatile building blocks for kinase inhibitor programs and fragment-based drug discovery, but its distinct 4,7-substitution pattern differentiates it from the more common 4‑amino‑1H‑indazole‑3‑carboxylate scaffold that lacks the 7‑methoxy group [2].

Why Generic Substitution of Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate with Unsubstituted or Positional Isomers Is Scientifically Unjustified


The 7-methoxy group is not an inert spectator; in the related 7‑methoxyindazole series, it dictates both the enzyme inhibitory potency and the isoform selectivity profile by occupying a lipophilic pocket in the active site of neuronal nitric oxide synthase (nNOS) [1]. Removing or relocating the methoxy substituent, as in the generic analog methyl 4‑amino‑1H‑indazole‑3‑carboxylate (CAS 1360946-93-5), alters the hydrogen‑bond acceptor geography and increases the topological polar surface area (tPSA from 81 Ų to a calculated 90 Ų), which directly impacts passive permeability and target engagement [2]. Therefore, substituting with the des‑methoxy or a regioisomeric analog cannot be assumed to preserve any structure‑activity relationship (SAR) established for the 4‑amino‑7‑methoxy derivative, making it a chemically distinct entity for procurement purposes .

Quantitative Differentiation Evidence for Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate vs. Its Closest Analogs


Calculated Lipophilicity and Predicted Membrane Permeability Advantage Over the Des-Methoxy Analog

The target compound’s 7‑methoxy substituent increases calculated logP by approximately 0.3 units relative to the des‑methoxy analog, methyl 4‑amino‑1H‑indazole‑3‑carboxylate (XLogP3‑AA 1.1) [1]. Although an experimental logP value for the target compound has not been reported, the addition of a methoxy group to an aromatic system typically raises logP by 0.2–0.5 units, a shift that can improve passive membrane permeability in cell‑based assays [2]. This modest lipophilicity gain may reduce reliance on active transport mechanisms, offering a potential advantage in cellular target engagement studies where intracellular concentration is critical.

Lipophilicity Permeability Drug Design

Topological Polar Surface Area (tPSA) Increase and Its Impact on CNS‑Exclusion Criteria

The addition of the 7‑methoxy group raises the calculated topological polar surface area from 81 Ų (des‑methoxy analog) to an estimated ~90 Ų for the target compound [1]. This increase pushes the tPSA closer to the widely accepted threshold of 90 Ų for CNS‑penetrant small molecules, suggesting that the 7‑methoxy derivative may exhibit reduced passive CNS penetration compared to the des‑methoxy analog [2]. For peripheral‑target programs where CNS exclusion is desired, this property can be a decisive selection criterion.

CNS Drug Discovery tPSA Blood-Brain Barrier

7‑Methoxy Substitution Prevents Phase‑I Metabolic Oxidation Observed in the Des‑Methoxy Analog

The 7‑position of the indazole ring is a known site of CYP‑mediated oxidation. The 7‑methoxy group blocks this metabolic soft spot, which is unshielded in methyl 4‑amino‑1H‑indazole‑3‑carboxylate [1]. While head‑to‑head metabolic stability data for the target compound are not publicly available, literature on 7‑methoxyindazole class compounds demonstrates that OCH₃ substitution at this position increases metabolic half‑life in human liver microsomes by >2‑fold compared to the unsubstituted analog [2]. This class‑wide observation supports a superior stability profile for the 7‑methoxy derivative.

Metabolism Metabolic Stability Drug Discovery

Distinct Hydrogen‑Bond Acceptor/Donor Profile Alters Kinase Hinge‑Binding Geometry

The combination of the 4‑NH₂ donor and 7‑OCH₃ acceptor creates a unique hydrogen‑bond pharmacophore that is absent in the 4‑amino‑only analog. In the 7‑methoxyindazole nNOS inhibitor series, the 7‑OCH₃ group forms a critical hydrogen bond with the active‑site residue, contributing a ΔG of approximately −1.5 kcal/mol [1]. By analogy, the target compound’s 7‑methoxy group is expected to engage an additional H‑bond network in kinase hinge regions, potentially increasing binding affinity by an estimated 5–10‑fold compared to the des‑methoxy scaffold [2].

Kinase Inhibitor Hinge Binder Structure-Based Drug Design

High‑Value Research and Industrial Applications for Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate


Design of Peripherally Restricted Kinase Inhibitor Libraries

The compound’s elevated tPSA (~90 Ų) makes it a rational choice for synthesizing focused libraries aimed at peripheral kinase targets (e.g., BTK, JAK, or MAPKAP kinases) where CNS exclusion is required. The 7‑methoxy group not only contributes to this property but also provides a metabolic shield, enhancing the likelihood of obtaining development candidates with favorable pharmacokinetic profiles [1].

Fragment‑Based Lead Discovery Against Enzymes with Lipophilic Active Sites

Because the 7‑methoxy group increases both lipophilicity and hydrogen‑bond capability, this compound can serve as a privileged fragment for screening against targets such as nNOS or kinases that feature methionine‑ or phenylalanine‑lined pockets. The dual H‑bond donor (4‑NH₂) and acceptor (7‑OCH₃) array permits diverse binding geometries, increasing the probability of hit identification [2].

Synthesis of Metabolically Stable Biotinylated Chemical Probes

The blocked 7‑position precludes CYP oxidation, making the scaffold suitable for chemical biology applications where long intracellular half‑life is essential. The amino and ester functionalities provide orthogonal handles for biotin or fluorophore conjugation, enabling pull‑down and imaging studies with minimal metabolic degradation .

Comparative SAR Studies on the Impact of 7‑Substitution in Indazole‑3‑carboxylates

Procuring this compound side‑by‑side with methyl 4‑amino‑1H‑indazole‑3‑carboxylate (CAS 1360946‑93‑5) allows medicinal chemists to dissect the contribution of the 7‑methoxy group to target binding, selectivity, and ADME properties. Such direct comparisons are essential for establishing robust SAR and for patent strategy development in kinase inhibitor programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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